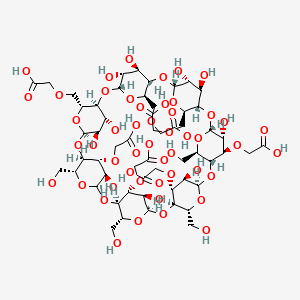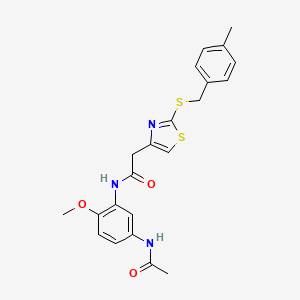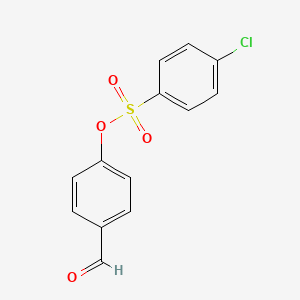
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CTB or Cholera Toxin B Subunit, which is a non-toxic subunit of cholera toxin. CTB has been found to have numerous applications in scientific research, including as a tool for studying the mechanisms of cellular trafficking and as a potential vaccine adjuvant.
作用機序
The mechanism of action of CTB involves its ability to bind specifically to the GM1 ganglioside receptor. This receptor is present on the surface of many different cell types, including intestinal cells and immune cells. By binding to this receptor, CTB can be internalized into cells, where it can then be used to study cellular trafficking or enhance the immune response.
Biochemical and Physiological Effects
CTB has been found to have numerous biochemical and physiological effects. One of the main effects of CTB is its ability to bind specifically to the GM1 ganglioside receptor. This binding can lead to the internalization of CTB into cells, where it can be used to study cellular trafficking or enhance the immune response.
実験室実験の利点と制限
One of the main advantages of using CTB in lab experiments is its specificity for the GM1 ganglioside receptor. This specificity allows for the precise tracking of molecules within cells and between cells. Additionally, CTB has been found to be a potent vaccine adjuvant, which could enhance the efficacy of vaccines against a variety of diseases.
One limitation of using CTB in lab experiments is its potential toxicity. While CTB is a non-toxic subunit of cholera toxin, it can still cause adverse effects in some individuals. Additionally, the use of CTB in lab experiments can be expensive and time-consuming.
将来の方向性
There are numerous future directions for the study of CTB. One potential direction is the development of new vaccine adjuvants based on CTB. Researchers could modify the structure of CTB to enhance its adjuvant properties, or combine CTB with other adjuvants to create more potent vaccines.
Another potential direction is the use of CTB as a tool for studying the mechanisms of cellular trafficking in disease states. By studying the movement of molecules within cells and between cells in disease states, researchers could gain a better understanding of the underlying mechanisms of these diseases and potentially develop new treatments.
Conclusion
In conclusion, CTB is a chemical compound that has numerous potential applications in scientific research. Its specificity for the GM1 ganglioside receptor makes it a valuable tool for studying cellular trafficking and enhancing the immune response. While there are some limitations to its use in lab experiments, the potential benefits of CTB make it an important area of study for future research.
合成法
The synthesis of CTB involves the use of various chemical reagents and techniques. One common method for synthesizing CTB involves the use of recombinant DNA technology. This process involves the insertion of the CTB gene into a bacterial host, which then produces large quantities of the protein. The protein is then purified using various chromatography techniques.
科学的研究の応用
CTB has been extensively studied for its potential applications in scientific research. One of the main applications of CTB is as a tool for studying the mechanisms of cellular trafficking. CTB has been found to bind specifically to the GM1 ganglioside receptor, which is present on the surface of many different cell types. By binding to this receptor, CTB can be used to track the movement of molecules within cells and between cells.
Another potential application of CTB is as a vaccine adjuvant. Adjuvants are substances that are added to vaccines to enhance the immune response. CTB has been found to be a potent adjuvant, and has been used in preclinical studies to enhance the efficacy of vaccines against a variety of diseases.
特性
IUPAC Name |
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-9-19(10-8-17)16(20)14-6-4-13(5-7-14)15-18-12(2)11-21-15/h4-7,11H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIAXOPQLZKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629347.png)
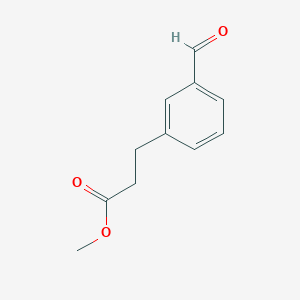

![2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2629352.png)
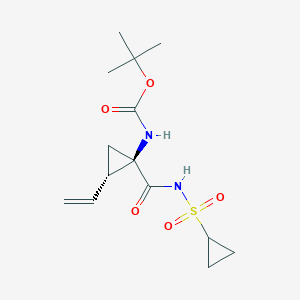
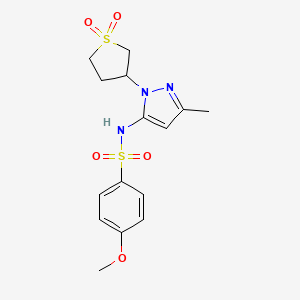
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2629359.png)
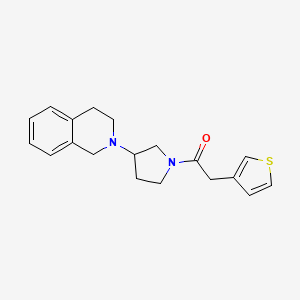
![4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine](/img/structure/B2629361.png)
![N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine](/img/structure/B2629362.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)
